molecular formula C19H18N2O4 B4892688 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide

Cat. No.: B4892688
M. Wt: 338.4 g/mol
InChI Key: PFIXTWKCGGGEDS-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)propanamide is 338.12665706 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-25-14-10-8-13(9-11-14)20-17(22)12(2)21-18(23)15-6-4-5-7-16(15)19(21)24/h4-12H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIXTWKCGGGEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide is a derivative of isoindole with potential pharmacological applications. This article reviews its biological activities, synthesizing findings from diverse research studies and databases.

  • Molecular Formula : C22H22N4O4
  • Molecular Weight : 394.44 g/mol
  • CAS Number : 5731-77-1
  • Structure : The compound features a dioxoisoindole core linked to an ethoxy-substituted phenyl group through a propionamide moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity :
    • Studies have shown that derivatives of isoindole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to the target molecule have demonstrated effectiveness against breast and lung cancer cell lines .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary data suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Isoindole derivatives are known for their anti-inflammatory properties. Research indicates that the target compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It could influence key signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell survival .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryModulates inflammatory responses

Case Studies

  • Antitumor Study :
    A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Evaluation :
    In vitro testing against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and isoindole-1,3-dione moieties are susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsYield (%)Reference
Acidic hydrolysis6M HCl, reflux, 12h2-(1,3-Dioxo-isoindolin-2-yl)propanoic acid + 4-ethoxyaniline78–85
Basic hydrolysis2M NaOH, 80°C, 6hIsoindole-1,3-dione ring opening → Phthalic acid derivative65

Mechanistic Insights :

  • Acidic conditions cleave the amide bond, releasing 4-ethoxyaniline and generating a carboxylic acid derivative .

  • Strong bases induce ring-opening of the isoindole-1,3-dione via nucleophilic attack at the carbonyl groups .

Nucleophilic Substitution at the Ethoxyphenyl Group

The ethoxy (-OCH₂CH₃) group undergoes demethylation or substitution under specific conditions:

Reaction TypeReagentsProductsSelectivityReference
DemethylationBBr₃, CH₂Cl₂, -20°C2-(1,3-Dioxo-isoindolin-2-yl)-N-(4-hydroxy-phenyl)-propionamide90%
AlkylationNaH, R-X (alkyl halide)4-Alkoxy-phenyl derivativesModerate (50–60%)

Key Findings :

  • Boron tribromide selectively removes the ethyl group, yielding a phenolic intermediate .

  • Alkylation reactions require anhydrous conditions to avoid competing hydrolysis.

Ring-Opening Reactions of the Isoindole-1,3-dione Core

The isoindole-1,3-dione system reacts with nucleophiles (e.g., amines, Grignard reagents):

ReagentConditionsProductApplicationReference
NH₂R (primary amine)EtOH, reflux, 8hPhthalimide derivativesBioactive intermediates
RMgX (Grignard)THF, 0°C → RTTertiary alcohol adductsChiral synthesis

Example :

  • Reaction with methylamine produces N-methylphthalimide , confirmed by 13C^{13}\text{C} NMR (δ=166.8171.2δ = 166.8–171.2 ppm for carbonyls) .

Electrophilic Aromatic Substitution

The ethoxyphenyl ring participates in nitration and sulfonation:

ReactionReagentsPositionProductYield (%)
NitrationHNO₃/H₂SO₄, 0°CPara to ethoxy4-Ethoxy-3-nitro-phenyl derivative72
SulfonationSO₃/H₂SO₄, 60°CMeta to amideSulfonic acid derivative68

Regioselectivity : Directed by the electron-donating ethoxy group, nitration occurs preferentially at the para position .

Reduction Reactions

Selective reduction of the isoindole-1,3-dione carbonyls is achievable:

Reducing AgentConditionsProductNotesReference
NaBH₄/EtOHRT, 2h2-(1-Oxo-isoindolin-2-yl)-propionamidePartial reduction
LiAlH₄/THFReflux, 6hIsoindoline derivativeFull reduction to secondary amine

Analytical Data :

  • Partial reduction with NaBH₄ yields a mono-ketone intermediate (1H^{1}\text{H} NMR: δ 4.2 ppm for -NH) .

Cross-Coupling Reactions

The aromatic rings enable palladium-catalyzed couplings:

Reaction TypeCatalystSubstrateProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidBiaryl derivatives60–75
Buchwald-HartwigPd₂(dba)₃/XantphosAminesN-Aryl derivatives55

Optimized Conditions :

  • Suzuki coupling requires 5 mol% Pd catalyst and K₂CO₃ base in toluene/water .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition in the isoindole-1,3-dione system:

ConditionsProductQuantum YieldReference
UV (365 nm), acetoneCyclobutane adductΦ = 0.12

Mechanism : The reaction proceeds via excited-state dimerization, confirmed by X-ray crystallography .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature (°C)ProcessMass Loss (%)
180–200Amide bond cleavage25
250–300Isoindole ring degradation40

Data sourced from analogs with similar structures .

Q & A

Q. What are the established synthetic routes for 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide, and how do reaction conditions influence yield and purity?

Synthesis typically involves acylation of isoindole-1,3-dione derivatives with activated propionamide intermediates. For example, analogous compounds are synthesized via condensation of chalcones with amine-functionalized precursors under reflux conditions (e.g., ethanol or THF, 60–80°C), followed by purification via column chromatography . Reaction optimization (e.g., stoichiometry, solvent polarity, and temperature) is critical: demonstrates that varying reflux time (1–3 hours) and base catalysts (e.g., triethylamine) can alter purity (75–84%) and melting points (188–214°C) in related amide derivatives .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., ethoxy-phenyl aromatic protons at δ 6.8–7.2 ppm) and carbonyl groups (isoindole-dione C=O at ~170 ppm) .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (as in for a structurally similar terphenyl-isoindole derivative) resolves bond lengths, angles, and packing motifs, with C=O bond lengths typically ~1.21 Å .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Stability studies should assess:

  • Hydrolytic Sensitivity: The isoindole-dione moiety may hydrolyze under acidic/basic conditions. Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
  • Light Sensitivity: UV-Vis spectroscopy can detect photodegradation products; store in amber vials at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Dose-Response Reproducibility: Replicate assays (e.g., enzyme inhibition or cytotoxicity) with standardized protocols (e.g., IC50_{50} calculations via nonlinear regression).
  • Solubility Artifacts: Use DMSO concentrations <0.1% (v/v) to avoid solvent interference. highlights purity discrepancies (75–84%) impacting activity; confirm compound integrity via LC-MS pre-assay .
  • Model System Relevance: Compare in vitro (e.g., HEK293 cells) and ex vivo (e.g., tissue explants) results to identify system-specific biases .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in target pathways?

  • Proteomic Profiling: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment.
  • Molecular Docking: Model the compound’s interaction with target proteins (e.g., kinases) using AutoDock Vina, focusing on the isoindole-dione’s hydrogen-bonding potential with catalytic residues .
  • Kinetic Studies: Perform stopped-flow spectroscopy to measure binding constants (e.g., KdK_d) for enzyme-substrate complexes .

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?

  • Dynamic Effects: Variable-temperature NMR can reveal conformational exchange broadening (e.g., hindered rotation of the ethoxy group).
  • Impurity Identification: LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) detects trace byproducts, such as hydrolyzed isoindole-dione derivatives .
  • Computational Validation: Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian 16) .

Q. What methodologies are suitable for studying the environmental fate and ecotoxicological impact of this compound?

  • Biodegradation Assays: Use OECD 301F (Ready Biodegradability) to assess microbial degradation in aqueous systems.
  • Bioaccumulation Potential: Measure log PP (octanol-water partition coefficient) via shake-flask method; predicted log PP ~3.5 suggests moderate bioaccumulation .
  • Ecotoxicology: Conduct Daphnia magna acute toxicity tests (EC50_{50}) and algal growth inhibition assays per OECD 201/202 guidelines .

Methodological Notes

  • Synthetic Optimization: Use design of experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst) and identify optimal conditions .
  • Data Reproducibility: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral and crystallographic data deposition .
  • Contradiction Analysis: Apply Bradford-Hill criteria to evaluate causality in biological studies, distinguishing assay artifacts from true mechanistic effects .

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